molecular formula C6H3BrClNO2 B13280937 Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Cat. No.: B13280937
M. Wt: 236.45 g/mol
InChI Key: UWCHRDGKSBAYEL-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 2-bromo-3-pyridinyl ester is a chemical compound with the molecular formula C6H3BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 2-bromo-3-pyridinyl ester typically involves the reaction of 2-bromo-3-pyridinol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

2-bromo-3-pyridinol+PhosgeneCarbonochloridic acid, 2-bromo-3-pyridinyl ester\text{2-bromo-3-pyridinol} + \text{Phosgene} \rightarrow \text{this compound} 2-bromo-3-pyridinol+Phosgene→Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the use of phosgene, a highly toxic reagent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 2-bromo-3-pyridinyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to yield 2-bromo-3-pyridinol and hydrochloric acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Water: Hydrolysis reactions typically require water or aqueous solutions.

    Palladium Catalysts: Suzuki-Miyaura coupling reactions often use palladium catalysts and boronic acids.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Hydrolysis Products: 2-bromo-3-pyridinol and hydrochloric acid.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Carbonochloridic acid, 2-bromo-3-pyridinyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 2-bromo-3-pyridinyl ester involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, it forms a palladium complex that facilitates the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-pyridinol: A precursor in the synthesis of Carbonochloridic acid, 2-bromo-3-pyridinyl ester.

    2-chloro-3-pyridinyl ester: Similar structure but with a chlorine atom instead of bromine.

    3-pyridinyl esters: Various esters derived from pyridine with different substituents.

Uniqueness

This compound is unique due to the presence of both bromine and ester functional groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Biological Activity

Carbonochloridic acid, 2-bromo-3-pyridinyl ester, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bromine atom and a pyridine ring. The molecular formula is C6H5BrN1O2C_6H_5BrN_1O_2, and its structure can be represented as follows:

Structure C6H5BrNO2\text{Structure }\text{C}_6\text{H}_5\text{BrN}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Notably, it has been studied for its role in inhibiting certain enzymes and affecting cellular signaling pathways.

  • Enzyme Inhibition : Research indicates that derivatives of pyridinyl esters may inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation and vascular function .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A related study highlighted the effectiveness of substituted pyridine derivatives against mycobacterial species, suggesting potential applications in treating infections caused by resistant strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target Organism/Pathway IC50 / EC50 Values Reference
Enzyme InhibitionSoluble Epoxide HydrolaseVaries by derivative
AntimicrobialMycobacterium tuberculosisHigher than standards
CytotoxicityCancer cell linesIC50 = 64 nM (for similar compounds)

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that certain pyridinyl carboxamide derivatives showed significant activity against Mycobacterium tuberculosis, with some exhibiting greater efficacy than traditional antibiotics like isoniazid . This suggests that carbonochloridic acid derivatives could be promising candidates for developing new antimycobacterial agents.
  • Cytotoxic Effects : Another investigation into the cytotoxicity of related compounds revealed their potential as anti-cancer agents. For instance, tryptanthrin derivatives were noted for their ability to inhibit cyclooxygenase (COX)-2 and other inflammatory mediators at low concentrations . This indicates a possible avenue for exploring the anti-cancer properties of carbonochloridic acid derivatives.

Properties

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

IUPAC Name

(2-bromopyridin-3-yl) carbonochloridate

InChI

InChI=1S/C6H3BrClNO2/c7-5-4(11-6(8)10)2-1-3-9-5/h1-3H

InChI Key

UWCHRDGKSBAYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)OC(=O)Cl

Origin of Product

United States

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